N-(3-chloro-2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Description
N-(3-chloro-2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class. The compound features:
- Core structure: Imidazo[1,2-a]pyrazine, a bicyclic heteroaromatic system.
- Substituents:
- A 3-chloro-2-methylphenyl group at the N3-position.
- A 4-(methylsulfanyl)phenyl group at the C2-position.
Key physicochemical properties (derived from analogs in and extrapolated):
- Molecular formula: C19H15ClN4S (calculated).
- Molecular weight: ~365.87 g/mol.
- logP: Estimated 4.6–5.0 (similar to N-(3-chloro-2-methylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine, logP 4.64 ).
- Hydrogen bond donors/acceptors: 1 donor, 4 acceptors.
The methylsulfanyl (SCH3) group at the para position of the phenyl ring enhances lipophilicity and may influence metabolic stability compared to sulfonyl or amino analogs .
Properties
Molecular Formula |
C20H17ClN4S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H17ClN4S/c1-13-16(21)4-3-5-17(13)23-20-19(14-6-8-15(26-2)9-7-14)24-18-12-22-10-11-25(18)20/h3-12,23H,1-2H3 |
InChI Key |
HAMCVSRDLTUSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Biological Activity
N-(3-Chloro-2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates an imidazo[1,2-a]pyrazine core with chloro and methylsulfanyl substituents. Its molecular formula is C17H16ClN3S, which contributes to its unique biological properties.
Research indicates that compounds with imidazo[1,2-a]pyrazine structures often exhibit their biological effects through multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Antimicrobial Activity : The presence of heteroatoms in the structure allows for interaction with microbial enzymes, potentially disrupting their function and leading to cell death.
Biological Activity Data
Antimicrobial Activity
A study demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibited significant activity against Mycobacterium tuberculosis. The compound was tested alongside other derivatives, revealing a minimum inhibitory concentration (MIC) that suggests strong potential for further development as an anti-tubercular agent .
Anticancer Properties
In vitro studies showed that this compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process. This suggests a promising avenue for cancer therapy .
Research Findings
Recent findings indicate that the compound's efficacy is heavily influenced by its substituents. For instance:
- Chloro Substituent : Enhances binding affinity to target proteins.
- Methylsulfanyl Group : Plays a role in increasing solubility and bioavailability.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine exhibit significant anticancer properties. The imidazo[1,2-a]pyrazine scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyrazine can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with bacterial and fungal cell membranes, leading to disruption and subsequent cell death. Specifically, studies have reported effectiveness against resistant strains of bacteria and fungi, highlighting its potential as a new antimicrobial agent .
Antiviral Effects
There is emerging evidence that compounds within this class may possess antiviral properties. Research suggests that they can interfere with viral replication processes, making them candidates for the treatment of viral infections such as influenza and HIV . The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing amines and isocyanates to form the imidazo[1,2-a]pyrazine core.
- Substitution Reactions : Introduction of chloro and methylsulfanyl groups through electrophilic aromatic substitution techniques.
These synthetic strategies allow for the modification of the compound to enhance its biological activity and selectivity .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.
- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
These methods ensure that the synthesized compounds meet the required specifications for further biological testing .
Binding Affinity Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies indicate strong binding affinities to specific receptors involved in cancer progression and microbial resistance mechanisms .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the methylsulfanyl group or variations in the phenyl substituents can significantly alter biological activity. SAR studies guide medicinal chemists in designing more potent derivatives with improved pharmacokinetic profiles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the imidazo[1,2-a]pyrazine/pyridine core but differ in substituents, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Estimated using computational tools.
Key Observations:
Lipophilicity: The methylsulfanyl group in the target compound increases logP compared to sulfonyl (e.g., 2.8 in methylsulfonyl analog ) or polar amino groups (e.g., 2.1 in dimethylamino analog ). Chlorine and methyl groups on the N3-phenyl ring further enhance hydrophobicity .
Methylsulfanyl is moderately electron-donating, balancing lipophilicity and electronic effects .
Thermal Stability: Melting points correlate with crystallinity; dimethylamino-substituted analogs exhibit higher melting points (210–213°C) due to hydrogen bonding .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
